3-Bromopropyl acetate
Description
Significance and Utility as a Versatile Synthetic Building Block
3-Bromopropyl acetate (B1210297), with the chemical formula C5H9BrO2, is a colorless to light yellow liquid. tcichemicals.comchemicalbook.com Its utility in organic synthesis stems from the presence of two reactive sites: the bromine atom, which is a good leaving group in nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to a primary alcohol or participate in transesterification reactions. This dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multistep syntheses.
The compound serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. For instance, it is used in the preparation of derivatives of the antiplatelet agent clopidogrel. iucr.org The bromoalkyl group allows for the introduction of a propyl chain into a target molecule through reactions with nucleophiles such as amines, thiols, and carbanions. Subsequently, the acetate group can be deprotected to reveal a hydroxyl group, which can be further functionalized.
Historical Context of ω-Bromoalkyl Acetates in Organic Synthesis
The use of ω-bromoalkyl acetates, a class of compounds to which 3-bromopropyl acetate belongs, has a long-standing history in organic synthesis. These reagents have traditionally been employed as bifunctional linkers to connect different molecular fragments. The differential reactivity of the alkyl bromide and the ester allows for selective transformations at either end of the carbon chain.
Historically, these compounds were crucial in the synthesis of natural products and other complex organic molecules where the introduction of a short carbon chain with a terminal functional group was required. The development of various protecting group strategies for the ester functionality further expanded their utility, enabling more complex and controlled synthetic pathways.
Overview of Academic Research Trajectories for this compound Chemistry
Current academic research continues to explore new applications and synthetic methodologies involving this compound. One area of focus is its use in the synthesis of novel heterocyclic compounds and polymers. vulcanchem.comresearchgate.net For example, it has been used to synthesize monomers for the electrodeposition of polypyrrole films with potential applications in materials science and catalysis. researchgate.net
Another significant research direction involves its application in medicinal chemistry for the development of new therapeutic agents. vulcanchem.com Researchers are investigating its use in creating derivatives of existing drugs to enhance their pharmacological properties. iucr.org Furthermore, studies have explored its role in the synthesis of enzyme inhibitors and compounds with potential anticancer and antimicrobial activities. The reactivity of this compound in organometallic reactions, such as those promoted by zinc, has also been a subject of investigation, widening its scope in forming carbon-carbon bonds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDPFUVJUOTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-33-6 | |
| Record name | 1-Propanol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 3 Bromopropyl Acetate and Analogous Bromopropyl Compounds
Classical Esterification and Halogenation Routes for 3-Bromopropyl Acetate (B1210297)
The synthesis of 3-bromopropyl acetate through classical methods typically involves a two-step process that combines esterification and halogenation. The sequence of these steps can be varied to optimize yield and purity.
One common route involves the direct esterification of 3-bromo-1-propanol (B121458) with an acetylating agent. Acetic anhydride (B1165640) or acetyl chloride are frequently used for this purpose, often in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the bromo-alcohol attacks the carbonyl carbon of the acetylating agent.
An alternative classical approach starts with a non-halogenated precursor, such as 1,3-propanediol (B51772). The diol can first be mono-acetylated, and the remaining hydroxyl group is then substituted with a bromine atom using a halogenating agent like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). Careful control of reaction conditions is necessary to favor mono-substitution over the formation of di-substituted byproducts. Another pathway involves the radical-mediated bromination of propyl acetate, though this method can suffer from a lack of regioselectivity, leading to a mixture of isomers.
A related method has been described for the preparation of bridged ortho esters, which can be considered analogues. This process involves the esterification of 3-methyl-3-hydroxymethyloxetane using 3-bromopropionyl chloride in the presence of pyridine. researchgate.net This is followed by a rearrangement step facilitated by a Lewis acid, such as boron trifluoroetherate, to yield the target ortho ester. researchgate.net
Nucleophilic Substitution Strategies for Bromopropyl Compound Preparation
Nucleophilic substitution is a cornerstone of organic synthesis and provides versatile strategies for preparing a wide range of bromopropyl compounds. libretexts.org These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom (the electrophile), resulting in the displacement of a leaving group. libretexts.org
In the context of preparing bromopropyl compounds, a common strategy is to start with a propanol (B110389) derivative that has a good leaving group other than bromide. For instance, 1,3-propanediol can be converted into a tosylate or mesylate at one of its hydroxyl groups. These sulfonate esters are excellent leaving groups. Subsequent reaction with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF) proceeds via an Sₙ2 mechanism to yield the corresponding bromopropyl derivative.
Conversely, 3-bromopropane derivatives, including this compound, serve as excellent substrates for synthesizing analogous compounds by introducing various nucleophiles. askfilo.comyoutube.com The bromine atom acts as the leaving group, which is displaced by the incoming nucleophile. libretexts.org This approach allows for the introduction of a wide array of functional groups. askfilo.com
Table 1: Examples of Nucleophilic Substitution using 1-Bromopropane (B46711)
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Propanol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Propyl Cyanide |
| Ammonia (NH₃) | Ammonia (NH₃) | Propylamine |
This table illustrates the versatility of 1-bromopropane as a precursor in nucleophilic substitution reactions to generate diverse functionalized propyl compounds. askfilo.com
Microwave-Assisted Synthetic Approaches to Bromopropyl Derivatives
In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. dergipark.org.trfrontiersin.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. frontiersin.orgnih.govmdpi.com
The application of microwave energy can accelerate both esterification and nucleophilic substitution reactions used to prepare bromopropyl derivatives. For example, the esterification of 3-bromo-1-propanol with acetic acid can be completed in minutes under microwave irradiation, compared to several hours required with conventional heating. frontiersin.org Similarly, nucleophilic substitution reactions to form bromopropyl compounds can be significantly expedited.
Research has shown that microwave-assisted conditions can be much more efficient than traditional methods. For instance, in the synthesis of certain spiro-compounds, microwave heating reduced reaction times from 4 hours to just 15 minutes, while simultaneously increasing yields from the 50-60% range to over 80%. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction medium, which can lead to higher reaction rates and minimize the formation of side products. dergipark.org.tr
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Reaction Yield | Often moderate | Generally higher |
| Energy Consumption | High | Low |
| Side Products | More likely | Often reduced |
This table summarizes the general advantages of using microwave irradiation in the synthesis of organic compounds, including bromopropyl derivatives. frontiersin.orgnih.gov
Green Chemistry Considerations in Bromopropyl Compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netwjpmr.com These principles are increasingly important in the synthesis of all chemical compounds, including bromopropyl derivatives.
Solvent-Free and Aqueous Reaction Environments
A key focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) as solvents. researchgate.net Many traditional organic syntheses rely on hazardous solvents, which pose risks to human health and the environment. pharmafeatures.com Consequently, there is a growing interest in performing reactions in alternative media, such as water, or under solvent-free conditions. dergipark.org.trhilarispublisher.com
While many organic compounds have low solubility in water, which can be a challenge, aqueous synthesis is still an attractive option due to water's safety and environmental compatibility. dergipark.org.tr For the synthesis of bromopropyl compounds, phase-transfer catalysts can be employed to facilitate reactions between water-insoluble organic substrates and aqueous-soluble reagents.
Solvent-free reactions represent an even greener approach, eliminating the need for a solvent altogether. researchgate.netpharmafeatures.com These reactions can be facilitated by techniques such as grinding solid reactants together (mechanochemistry) or by using one of the liquid reactants as the reaction medium. pharmafeatures.com Microwave-assisted solvent-free reactions are particularly effective, combining the benefits of rapid heating with the elimination of solvent waste. dergipark.org.tr
Atom Economy and Waste Minimization
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry. jk-sci.comskpharmteco.com It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comwjpps.com The goal is to design synthetic routes that maximize the incorporation of all materials used, thereby minimizing waste at the molecular level. wordpress.comjocpr.com
Formula for Atom Economy:
When evaluating synthetic routes to bromopropyl compounds, reactions with high atom economy are preferred. For example, addition reactions, where two or more molecules combine to form a single product, are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, which lowers their atom economy. skpharmteco.com
For instance, synthesizing this compound from 3-bromo-1-propanol and acetyl chloride has a lower atom economy than using acetic anhydride, because the former produces HCl as a byproduct while the latter produces acetic acid, which can potentially be recovered and reused. By carefully selecting reagents and reaction types, chemists can design more sustainable synthetic pathways that generate less waste and make more efficient use of resources. jk-sci.comwjpps.com
Reactivity and Mechanistic Investigations of 3 Bromopropyl Acetate
Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety
The presence of a bromine atom on the terminal carbon of the propyl chain in 3-bromopropyl acetate (B1210297) renders it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a variety of functional groups.
3-Bromopropyl acetate readily undergoes reactions with a range of nucleophiles. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and thus a target for electron-rich species.
Amines: Primary and secondary amines react with this compound to form the corresponding N-substituted aminopropyl acetates. The reaction proceeds via a typical SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the bromine, displacing the bromide ion. chemguide.co.uk However, these reactions can be complex, as the initial product, a secondary or tertiary amine, can itself act as a nucleophile, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to achieve the desired product selectively. chemguide.co.uk
Cyanides: The cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, is a potent nucleophile that can displace the bromide in this compound to form 3-cyanopropyl acetate. researchgate.net This reaction is a valuable method for introducing a nitrile group into a molecule, which can then be further transformed into other functional groups such as carboxylic acids or amines.
Hydroxides: Under basic conditions, such as in the presence of hydroxide (B78521) ions (OH⁻), this compound can undergo hydrolysis. The hydroxide ion can act as a nucleophile, attacking the electrophilic carbon and displacing the bromide to form 3-hydroxypropyl acetate. However, the ester functional group is also susceptible to hydrolysis under these conditions, which would lead to the formation of 3-bromo-1-propanol (B121458) and acetate. The outcome of the reaction is dependent on the specific reaction conditions, including temperature and the concentration of the base.
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Amine (R-NH₂) | N-substituted aminopropyl acetate | SN2 |
| Cyanide (CN⁻) | 3-Cyanopropyl acetate | SN2 |
| Hydroxide (OH⁻) | 3-Hydroxypropyl acetate / 3-Bromo-1-propanol | SN2 / Ester Hydrolysis |
The reactivity of the bromopropyl moiety is not limited to intermolecular reactions. In molecules containing another nucleophilic functional group, this compound can participate in intramolecular cyclization reactions to form cyclic structures. nih.govrsc.orgnih.govrsc.orgias.ac.in The facility of these reactions is governed by several factors, including the length of the tether connecting the nucleophile and the electrophilic carbon, which influences the stability of the resulting ring (typically favoring the formation of 5- or 6-membered rings), and the nature of the nucleophile itself. For instance, a molecule containing both an amine and a this compound moiety could potentially cyclize to form a nitrogen-containing heterocyclic compound.
Organometallic Transformations Utilizing this compound
This compound also serves as a valuable substrate in a variety of organometallic transformations, which significantly expands its synthetic utility.
While specific examples detailing the zinc-promoted α-hydroxyallylation of carbonyl compounds directly using this compound are not extensively documented in the provided search results, the principles of such reactions are well-established. Generally, organozinc reagents, which can be formed from alkyl halides, react with carbonyl compounds to form new carbon-carbon bonds. In a hypothetical scenario involving this compound, a zinc-mediated reaction could potentially lead to the formation of an organozinc intermediate that would then add to a carbonyl compound.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and alkyl halides are common coupling partners.
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgyoutube.comlibretexts.orgyonedalabs.com While traditionally used for coupling aryl or vinyl halides, advancements have extended its scope to include alkyl halides. nih.gov In this context, this compound could potentially be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.gov The success of such a reaction would depend on the specific catalyst system and reaction conditions employed to facilitate the oxidative addition of the alkyl bromide to the palladium center. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgyoutube.com Although typically applied to aryl and vinyl halides, the use of alkyl halides is also known. A Heck-type reaction involving this compound would entail its coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govbeilstein-journals.org
| Reaction | Coupling Partner | Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Palladium Complex | R-CH₂CH₂CH₂OAc |
| Heck | Alkene (R'-CH=CH₂) | Palladium Complex | R'-CH=CH-CH₂CH₂CH₂OAc |
The versatility of palladium catalysis extends to a wide array of transformations involving substrates derived from this compound. For instance, derivatives of this compound can be employed in various palladium-catalyzed reactions, including other types of cross-coupling reactions and cascade reactions. nih.govwalisongo.ac.idmdpi.comvu.nlnih.govgoogle.com The specific nature of the derivative and the chosen catalytic system would dictate the outcome of the reaction, enabling the synthesis of a diverse range of complex molecules. nih.gov
Radical Reactions Initiated or Mediated by this compound
Radical reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com Initiation often involves the generation of a radical species from an initiator like Azobisisobutyronitrile (AIBN) upon heating. libretexts.org In the context of this compound, the carbon-bromine bond is susceptible to cleavage, allowing it to participate in various radical transformations.
One significant application is in carbon-carbon bond formation where a tributyltin radical, generated from tributyltin hydride (Bu3SnH), can abstract the bromine atom from this compound. This generates a propyl acetate radical, which can then react with alkenes or alkynes to form a new carbon-carbon bond. libretexts.org This process is a key step in many radical-mediated cyclization and intermolecular addition reactions.
Photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions using visible light. purdue.edu This methodology can be applied to the phosphonylation of alkyl halides like this compound. In a typical photoredox cycle, a photocatalyst, upon absorbing light, becomes excited and can engage in single-electron transfer (SET) with a substrate.
In the case of phosphonylation, a photocatalyst can reduce the alkyl bromide, leading to the cleavage of the C-Br bond and the formation of an alkyl radical. This radical can then be trapped by a phosphorus-based nucleophile, such as a trialkyl phosphite (B83602), to form a new C-P bond. purdue.edu This process, often referred to as a radical Arbuzov reaction, avoids the harsh conditions of traditional thermal Arbuzov reactions. chinesechemsoc.org For instance, the reaction of an alkyl bromide with a phosphite can be initiated by a photocatalyst, where the key step is the generation of the alkyl radical which subsequently adds to the phosphite. chinesechemsoc.org This approach is noted for its broad functional group tolerance. purdue.educhinesechemsoc.org
A plausible mechanism involves the photoexcited catalyst reducing the this compound to generate a 3-acetoxypropyl radical. This radical then adds to a trialkyl phosphite, followed by a subsequent radical-polar crossover or further single-electron transfer events to yield the final phosphonate (B1237965) product. researchgate.net
Ylide Formation and Wittig Olefination with Phosphonium (B103445) Bromides Derived from this compound
The Wittig reaction is a fundamental transformation in organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.org The key reagent in this reaction is a phosphorus ylide, also known as a Wittig reagent. libretexts.orgtcichemicals.com These ylides are typically prepared from a phosphonium salt, which in turn is synthesized via an SN2 reaction between a phosphine, commonly triphenylphosphine (B44618), and an alkyl halide. libretexts.org
This compound serves as a suitable alkyl halide precursor for this process. The reaction with triphenylphosphine yields (3-acetoxypropyl)triphenylphosphonium bromide.
Reaction Scheme: Formation of the Phosphonium Salt
This compound reacts with Triphenylphosphine to form (3-acetoxypropyl)triphenylphosphonium bromide.
To generate the reactive ylide, the phosphonium salt is treated with a strong base, such as butyl lithium or sodium hydride, which deprotonates the carbon alpha to the phosphorus atom. libretexts.org The resulting ylide is a resonance-stabilized species. libretexts.org
This ylide can then react with an aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. wikipedia.orglibretexts.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org
Oxidation and Reduction Chemistry of this compound Derivatives
The functional groups within this compound and its derivatives allow for a range of oxidation and reduction reactions. The ester moiety is susceptible to reduction, while the alkyl halide portion can also be reduced.
Reduction: The ester group in this compound or its derivatives can be reduced to a primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) is typically required for this transformation, as weaker reagents like Sodium Borohydride (NaBH4) are generally unreactive towards esters. leah4sci.com The reaction with LiAlH4 would convert the acetate group into a hydroxyl group, yielding 3-bromo-1-propanol.
Simultaneously, the carbon-bromine bond can also be reduced. Hydride reagents can displace the bromide, although this is less common than ester reduction. More typically, radical reduction using reagents like tributyltin hydride (as mentioned in section 3.3) or dissolving metal reductions can replace the bromine atom with a hydrogen atom.
Oxidation: Direct oxidation of the this compound molecule is less common without affecting the core structure. However, derivatives of this compound can undergo synthetically useful oxidations. For example, if the bromide is first displaced by a nucleophile to introduce a primary alcohol, this new alcohol group can be oxidized. Depending on the reagent used, it can be oxidized to an aldehyde (using reagents like Pyridinium chlorochromate, PCC) or a carboxylic acid (using stronger oxidants like potassium permanganate (B83412) or chromic acid). leah4sci.com
Mechanistic Insights into Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. Computational chemistry and experimental studies provide deep insights into these pathways. researchgate.netrsc.org
Every chemical reaction proceeds through a transition state, which is the highest energy point on the reaction coordinate between reactants and products. savemyexams.com The energy required to reach this state is the activation energy (Ea). savemyexams.com Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometries and energies of these transition states and mapping the entire energy profile of a reaction. chinesechemsoc.org
Wittig Reaction: For the Wittig olefination involving ylides derived from this compound, the key mechanistic feature is the formation and decomposition of the oxaphosphetane intermediate. organic-chemistry.org Transition state analysis helps to explain the stereoselectivity of the reaction. The relative energies of the transition states leading to the syn and anti oxaphosphetanes determine the ratio of Z- and E-alkenes formed. harvard.edu For non-stabilized ylides, the reaction is often under kinetic control, and the transition state leading to the Z-alkene is favored due to steric considerations. harvard.edu
Radical Phosphonylation: In the photoredox-catalyzed phosphonylation, the energy profile would detail the single-electron transfer from the excited photocatalyst to the C-Br bond, the barrier for C-Br bond cleavage, the subsequent addition of the generated alkyl radical to the phosphite, and the final steps leading to the product. chinesechemsoc.org DFT calculations can help verify the connectivity of intermediates and transition states along the reaction pathway. chinesechemsoc.org
Table 1: Illustrative Energy Data for a Generic Reaction Step This table provides a conceptual representation of energy profile data.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Step 1: Reactant Activation | Reactants | 0.0 | Starting materials at baseline energy. |
| Transition State 1 (TS1) | +25.0 | Energy barrier for the initial bond-breaking/forming event. savemyexams.com | |
| Step 2: Intermediate Formation | Intermediate | +5.0 | A metastable species formed after crossing TS1. |
| Transition State 2 (TS2) | +15.0 | Energy barrier for the conversion of the intermediate to the product. | |
| Step 3: Product Formation | Products | -10.0 | Final, more stable species. The overall reaction is exothermic. savemyexams.com |
Catalysts and ligands play a pivotal role in directing the course of chemical reactions, often by lowering the activation energy of a desired pathway or by sterically or electronically influencing the transition state. nih.govnih.gov
In Photoredox Catalysis: The choice of photocatalyst is critical. The catalyst's reduction potential must be sufficient to reduce the C-Br bond of this compound. Different photocatalysts can lead to variations in reaction efficiency and yield. Additives can also play a role; for example, a Lewis acid might accelerate the addition of the alkyl radical to the phosphite. chinesechemsoc.org
Applications of 3 Bromopropyl Acetate in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
3-Bromopropyl acetate (B1210297) and related 3-bromopropyl compounds are instrumental in the synthesis of various heterocyclic systems. The electrophilic nature of the carbon atom bonded to the bromine atom facilitates the alkylation of nucleophilic heteroatoms, typically nitrogen, which is a common and critical step in the construction and functionalization of these rings.
The imidazole (B134444) and pyrazole (B372694) rings are core structures in numerous biologically active compounds. bohrium.comnih.gov The functionalization of these heterocycles, particularly through N-alkylation, is a key strategy for modulating their physicochemical and pharmacological properties. The 3-bromopropyl group is a common choice for such alkylations.
Research has demonstrated the synthesis of 1-(3-bromopropyl)-1H-imidazole through the reaction of imidazole with 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate. chemicalbook.comimp.kiev.ua In this reaction, one of the bromine atoms of 1,3-dibromopropane is displaced by the imidazole nitrogen. 3-Bromopropyl acetate can be employed in a similar manner as an alkylating agent. The reaction introduces a 3-acetoxypropyl side chain onto the imidazole nitrogen. This acetate group can be retained as a stable functional handle or can be subsequently hydrolyzed to a primary alcohol, providing a site for further molecular elaboration. This two-step functionalization offers synthetic flexibility compared to using 1,3-dibromopropane directly.
| Reagent | Heterocycle | Product | Yield | Reference |
| 1,3-Dibromopropane | Imidazole | 1-(3-Bromopropyl)-1H-imidazole | 76.6% | imp.kiev.ua |
| 1,3-Dibromopropane | Imidazole | 1,3-Bis(3-bromopropyl)-1H-imidazol-3-ium bromide | 57% | imp.kiev.ua |
This table showcases the synthesis of bromopropyl-functionalized imidazoles, illustrating the reactivity of the 3-bromopropyl moiety.
The synthesis of pyrazole derivatives follows similar principles, where the N-H of the pyrazole ring can be alkylated to introduce the functionalized propyl chain, a common step in the development of new pharmaceutical agents. mdpi.comnih.govmdpi.com
Phthalimide (B116566) and its reduced form, isoindoline, are important structural motifs in medicinal chemistry and materials science. The introduction of alkyl chains to the phthalimide nitrogen is a common strategy for building more complex molecules. A key intermediate for this purpose is N-(3-Bromopropyl)phthalimide.
This intermediate is typically synthesized by the reaction of potassium phthalimide with an excess of 1,3-dibromopropane. google.com This reaction establishes the core functionalized structure where the phthalimide group is connected to a reactive 3-bromopropyl linker. This intermediate is then used in subsequent reactions where the terminal bromine is displaced by a nucleophile to attach the phthalimido-propyl moiety to a larger scaffold. While this compound is not typically used for the initial N-alkylation of phthalimide, the resulting N-(3-Bromopropyl)phthalimide is a clear demonstration of the utility of the 3-bromopropyl group in the functionalization of isoindoline-1,3-dione systems. researchgate.netscispace.com
Spiropyrans are a prominent class of photochromic compounds known for their ability to switch between two isomers—a colorless spiropyran (SP) form and a colored merocyanine (B1260669) (MC) form—upon stimulation by light. rsc.orgnih.gov This property makes them highly valuable for applications in optical data storage, smart windows, and molecular switches.
The synthesis of spiropyrans often involves the condensation of a substituted salicylaldehyde (B1680747) with a functionalized indoline (B122111) derivative, typically an indolenium salt. nih.gov this compound serves as an excellent alkylating agent for the indoline nitrogen. The reaction introduces a propyl chain with a terminal acetate group. This functional handle can be used to tune the solubility and electronic properties of the resulting spiropyran or to anchor the photochromic molecule to other substrates, such as polymers or surfaces. The ability to introduce specific functionalities via reagents like this compound is crucial for designing spiropyrans with customized photochromic properties and bioactivity. rsc.org
Construction of Functionalized Aromatic and Aliphatic Scaffolds
This compound is a bifunctional molecule that can be used to introduce a three-carbon chain bearing an acetate group onto both aromatic and aliphatic structures.
For aromatic scaffolds, this compound can potentially be used as an alkylating agent in Friedel-Crafts reactions. Under the influence of a Lewis acid catalyst, the propyl group can be attached to an electron-rich aromatic ring. The resulting product, an arylpropyl acetate, can then be used in further synthetic steps.
In the functionalization of aliphatic scaffolds, the compound acts as an electrophile. psu.edu Nucleophiles such as enolates, alkoxides, or amines can displace the bromide ion in an SN2 reaction. This strategy is effective for extending carbon chains or introducing a protected hydroxyl functionality. For example, the alkylation of a ketone enolate with this compound would yield a product with a 3-acetoxypropyl substituent, which can be subsequently deprotected to the corresponding alcohol. This approach provides a versatile method for the structural diversification of aliphatic molecules. researchgate.net
| Reaction Type | Substrate | Product Type | Significance |
| Friedel-Crafts Alkylation | Benzene | 3-Phenylpropyl acetate | Attaches functionalized side chain to aromatic rings. |
| Enolate Alkylation | Cyclohexanone Enolate | 2-(3-Acetoxypropyl)cyclohexanone | Extends carbon chain with a protected alcohol. |
| Amine Alkylation | Diethylamine | N,N-Diethyl-3-aminopropyl acetate | Introduces a functionalized side chain to amines. |
This table presents potential applications of this compound in functionalizing basic organic scaffolds.
Role in the Synthesis of Quaternary Ammonium (B1175870) Salts and Ionic Liquids
Quaternary ammonium salts (QAS) are compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. rsc.org Ionic liquids (ILs) are a subclass of QAS that are molten at or near room temperature and are valued as green solvents and electrolytes. nih.govnih.gov
The synthesis of QAS is most commonly achieved through the quaternization of a tertiary amine with an alkyl halide. nih.govmdpi.comresearchgate.net this compound is a highly effective reagent for this purpose, as it introduces a functionalized propyl acetate side chain onto the nitrogen atom. This reaction produces a quaternary ammonium bromide salt with a pendant ester group.
The presence of the acetate group imparts functionality to the resulting QAS or IL. researchgate.net This ester can be hydrolyzed to a hydroxyl group, creating a task-specific ionic liquid with a hydroxyl functionality. Alternatively, the ester can be used as a point of attachment for other molecules. The ability to synthesize these functionalized salts is crucial for developing novel ionic liquids with tailored properties for specific applications, such as biomass processing or as specialized reaction media. nih.govarkat-usa.org
Fabrication of Polymeric Materials and Functionalized Surfaces
The modification of polymer properties and the functionalization of surfaces are critical for developing advanced materials with tailored characteristics such as biocompatibility, specific adhesion, or altered hydrophilicity. researchgate.netmdpi.com this compound provides a convenient tool for such modifications.
Surfaces or polymer backbones containing nucleophilic groups (e.g., hydroxyl groups on cellulose (B213188) or amine groups on chitosan) can be functionalized by reaction with this compound. nih.govijarps.org This covalent attachment introduces the 3-acetoxypropyl chain. The terminal acetate can be hydrolyzed to a hydroxyl group, increasing the hydrophilicity of the surface. Alternatively, the bromide of this compound can be used to initiate "grafting-from" polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from a surface.
Furthermore, this compound can be chemically modified to create a functional monomer. For instance, reaction with a polymerizable group like methacrylate (B99206) could yield 3-(methacryloyloxy)propyl bromide, which can then be copolymerized to create polymers with pendant bromopropyl groups, which are available for post-polymerization modification. This versatility makes this compound a valuable component in the fabrication of functional polymers and materials, including membranes and composites. researchgate.netnih.govmdpi.com
Synthesis of Hydrophilic-Hydrophobic Block Copolymers
The synthesis of well-defined hydrophilic-hydrophobic block copolymers is crucial for a range of applications, including drug delivery, nanotechnology, and separation sciences. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for creating these architectures with controlled molecular weights and low polydispersity.
This compound can be envisioned as a key component in ATRP for the synthesis of such block copolymers. Its utility can be realized in a few ways. Firstly, it can act as an initiator for the polymerization of a hydrophilic or hydrophobic monomer. The resulting polymer chain would then possess a terminal acetate-protected hydroxyl group, which, after deprotection, can be used to initiate the polymerization of the second block.
Alternatively, and more commonly, a macroinitiator approach can be employed. A pre-synthesized polymer with a terminal hydroxyl group can be esterified with a bromine-containing carboxylic acid, or a polymer with a terminal carboxylic acid can be esterified with 3-bromo-1-propanol (B121458). The resulting macroinitiator, now equipped with a terminal bromine atom, can then be used to polymerize the second monomer block via ATRP, leading to the formation of a well-defined hydrophilic-hydrophobic block copolymer. The presence of the acetate group in this compound offers a latent hydroxyl functionality that can be revealed through hydrolysis, providing a site for further modification of the resulting copolymer.
| Parameter | Description |
| Polymerization Technique | Atom Transfer Radical Polymerization (ATRP) is a common method for the synthesis of well-defined block copolymers. |
| Role of this compound | Can potentially serve as an initiator or be incorporated into a macroinitiator for the controlled growth of polymer chains. |
| Resulting Structure | Formation of amphiphilic block copolymers with distinct hydrophilic and hydrophobic segments. |
| Potential Functionality | The acetate group provides a protected hydroxyl functionality that can be deprotected for subsequent chemical modifications. |
Integration into Chitosan (B1678972) Derivatives for Material Science Applications
Chitosan, a biodegradable and biocompatible polysaccharide derived from chitin, is a subject of intense research in material science for applications ranging from biomedicine to environmental remediation. researchgate.net Chemical modification of chitosan is often necessary to improve its solubility and to impart new functionalities. mdpi.com
This compound can be effectively integrated into the chitosan backbone to create novel derivatives. The primary reaction pathway involves the nucleophilic attack of the primary amine groups on the chitosan backbone onto the electrophilic carbon bearing the bromine atom in this compound. This alkylation reaction results in the formation of a new carbon-nitrogen bond, grafting the 3-acetoxypropyl side chain onto the chitosan polymer.
This modification can significantly alter the physicochemical properties of chitosan. The introduction of the acetylated propyl chains can increase the hydrophobic character of the polymer, influencing its self-assembly properties in aqueous media. Furthermore, subsequent hydrolysis of the acetate groups can expose hydroxyl functionalities, which can be used for further chemical modifications or to alter the hydrophilicity and hydrogen-bonding capabilities of the material. Research on similar compounds, such as the reaction of chitosan with (3-bromopropyl) trimethylammonium bromide, has demonstrated the feasibility of such alkylation reactions on the chitosan backbone. google.com
| Parameter | Description |
| Biopolymer | Chitosan, a natural polysaccharide with reactive amine and hydroxyl groups. researchgate.net |
| Reaction Type | Nucleophilic substitution (N-alkylation) of the amine groups of chitosan with this compound. |
| Effect of Modification | Introduction of 3-acetoxypropyl side chains, which can alter the hydrophobicity and solubility of chitosan. |
| Potential for Further Functionalization | The acetate groups can be hydrolyzed to yield free hydroxyl groups for subsequent reactions. |
Development of Electrocatalytic Films
Despite a thorough search of the scientific literature, no specific research findings or applications detailing the use of this compound in the development of electrocatalytic films have been identified. The current body of research does not indicate a direct role for this compound in the synthesis or functionalization of conductive polymers or electrode surfaces for electrocatalytic purposes.
Utilization in Fluorophore Synthesis for RNA Imaging
Fluorescent probes are indispensable tools for visualizing and understanding the complex biological roles of RNA in living cells. The synthesis of these fluorophores often involves the assembly of several molecular components to achieve the desired photophysical properties, such as brightness, photostability, and specific targeting.
While direct examples of the use of this compound in the synthesis of RNA imaging fluorophores are not prevalent in the literature, its chemical structure suggests a plausible role as a versatile linker or alkylating agent. The bromo- and acetate- functionalities allow for sequential chemical transformations. For instance, the bromine atom can be displaced by a nucleophilic portion of a fluorophore core or a targeting moiety through a nucleophilic substitution reaction.
Subsequently, the acetate group can be hydrolyzed to reveal a hydroxyl group. This newly formed hydroxyl group can then be used to attach another molecular component, such as a quencher, a solubility-enhancing group, or a reactive group for bioconjugation to a carrier molecule. This step-wise approach allows for the modular construction of complex fluorophores with finely tuned properties for specific RNA imaging applications.
| Parameter | Description |
| Application | Synthesis of small-molecule fluorescent probes for the detection and imaging of RNA in biological systems. |
| Plausible Role of this compound | Acts as a bifunctional linker or an alkylating agent in the multi-step synthesis of fluorophores. |
| Synthetic Strategy | The bromine allows for attachment to one part of the target molecule, while the acetate provides a protected hydroxyl for subsequent reaction with another component. |
| Benefit | Enables the modular assembly of complex fluorescent probes with tailored properties for specific imaging tasks. |
Computational and Theoretical Studies on 3 Bromopropyl Acetate and Its Reaction Intermediates
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. For 3-bromopropyl acetate (B1210297), DFT calculations can elucidate the optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in predicting the chemical reactivity of a molecule through the calculation of various chemical descriptors. These descriptors provide a quantitative measure of how a molecule will interact with other chemical species. The reactivity of 3-bromopropyl acetate can be analyzed by examining the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the electron distribution and, consequently, the molecule's reactivity.
Key reactivity parameters derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Global Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These parameters are formally defined using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Key DFT-Based Reactivity Descriptors
| Descriptor | Formula | Significance in Reactivity |
|---|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Indicates the tendency of a molecule to attract electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. A higher value indicates a better electrophile. |
DFT calculations for halogenated compounds can predict which sites are most reactive. For instance, in nucleophilic substitution reactions, the LUMO is often centered on the C-X (carbon-halogen) bond, indicating its role as the primary site for electron acceptance. wuxibiology.com
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are first-principles methods based on the solutions of the Schrödinger equation, providing fundamental insights into the electronic structure of molecules. ornl.govnorthwestern.edu These calculations can predict a wide range of molecular properties, including spectroscopic data that are crucial for structural identification.
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. nih.gov For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predicted shifts with experimental data can confirm structural assignments. The accuracy of these predictions often depends on the chosen level of theory, basis set, and the inclusion of solvent effects.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, and C-Br stretching. In a study of the related molecule n-propyl acetate, quantum chemical calculations were essential to analyze its conformational landscape and the internal rotation of its methyl groups. researchgate.net
Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data for a Propyl Acetate Moiety
| Parameter | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ~4.1 | ~4.2 | -O-CH2- |
| ¹H NMR Chemical Shift (ppm) | ~3.5 | ~3.5 | -CH2-Br |
| ¹³C NMR Chemical Shift (ppm) | ~170 | ~171 | C=O |
| IR Frequency (cm-1) | ~1735 | ~1740 | C=O Stretch |
| IR Frequency (cm-1) | ~650 | ~645 | C-Br Stretch |
Note: This table is illustrative, based on typical values for the functional groups present in this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: This orbital acts as the electron donor. For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the oxygen atoms.
LUMO: This orbital acts as the electron acceptor. The LUMO is likely to be the antibonding orbital (σ*) associated with the C-Br bond, making this carbon atom the primary site for nucleophilic attack. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also related to the electronic absorption spectrum of the molecule. For this compound, the analysis of its frontier orbitals is crucial for understanding its role as an alkylating agent in organic synthesis.
Potential Energy Surface Analysis and Transition State Modeling
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. mdpi.com By mapping the PES for a chemical reaction, chemists can identify the most favorable reaction pathway, locate intermediate structures, and determine the structure of the transition state—the highest energy point along the reaction coordinate. researchgate.net
For reactions involving this compound, such as its SN2 reaction with a nucleophile, PES analysis can provide invaluable details about the reaction mechanism. rsc.org Computational modeling can map the energy changes as the nucleophile approaches the carbon atom bonded to the bromine, and as the carbon-bromine bond breaks. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies on similar reactions, like Br + CH₄, have achieved high chemical accuracy by fitting thousands of ab initio energy points to create a comprehensive PES. nih.gov
Molecular Dynamics Simulations of Reactions Involving Bromopropyl Moieties
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Study its conformational flexibility and the dynamics of its propyl chain in different solvent environments.
Simulate the diffusion and collision of reactants leading up to a chemical reaction.
Investigate the role of solvent molecules in stabilizing reactants, transition states, or products.
By combining quantum mechanics with molecular mechanics (QM/MM methods), MD simulations can also model the bond-breaking and bond-forming processes of a reaction itself, providing a dynamic picture of the reaction pathway that complements the static view from PES analysis.
Studies on Non-Linear Optical Properties and First Hyperpolarizability
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior when they interact with intense light, which is important for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key measure of a molecule's NLO response.
Computational methods are frequently used to predict the NLO properties of molecules. While there are no specific studies on this compound, research on a related, more complex molecule containing a bromopropyl group, 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione, has been conducted. uantwerpen.be In that study, theoretical calculations predicted a significant first hyperpolarizability, suggesting that the compound could be a candidate for NLO applications. uantwerpen.be The NLO response was attributed to intermolecular charge transfer, enhanced by the movement of the π-electron cloud from donor to acceptor parts of the molecule. uantwerpen.be Although this compound is a simpler molecule, the presence of the electron-withdrawing bromine atom and the polarizable ester group could contribute to a modest NLO response, a property that could be quantified through similar computational analyses.
Analytical Methodologies for Characterization of 3 Bromopropyl Acetate and Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F, in situ NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Bromopropyl acetate (B1210297) and its derivatives.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the molecular structure of 3-Bromopropyl acetate. The ¹H NMR spectrum provides detailed information about the hydrogen environments. For instance, a published spectrum shows characteristic signals at δ 4.19-4.17 (m, 2H), 3.47 (t, J=6.5 Hz, 2H), 2.21-2.18 (m, 2H), and 2.06 (s, 3H) in CDCl₃ chemicalbook.com. These signals correspond to the protons on the carbons adjacent to the oxygen and bromine atoms, the central methylene group, and the methyl group of the acetate moiety, respectively.
¹³C NMR complements the proton data by providing information on the carbon skeleton. While specific experimental data for this compound is less commonly published, predicted spectra and data from analogous structures like isopropyl acetate and 3-bromopropionic acid are available, allowing for accurate assignment of the expected carbon resonances np-mrd.orgchemicalbook.comchemicalbook.comhmdb.ca.
Below is a table summarizing the expected NMR chemical shifts for this compound.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| 4.18 | Triplet, 2H (-CH₂-O) |
| 3.47 | Triplet, 2H (-CH₂-Br) |
| 2.19 | Multiplet, 2H (-CH₂-) |
| 2.06 | Singlet, 3H (-CH₃) |
¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds derived from it. Given the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, this technique provides clear and detailed information about the electronic environment of fluorine atoms within a molecule, making it crucial for confirming the successful incorporation of fluorine-containing moieties.
in situ NMR: The progress of reactions involving this compound can be monitored in real-time using in situ NMR spectroscopy ed.ac.uk. This non-invasive method allows for the direct observation of the consumption of reactants and the formation of products and intermediates within the NMR tube osf.ioed.ac.ukresearchgate.net. By acquiring spectra at regular intervals, detailed kinetic data can be obtained, providing valuable insights into reaction mechanisms and helping to optimize reaction conditions ed.ac.uk.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, LCMS, HRMS, FAB, LMMS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to elucidate their structure through fragmentation analysis.
The molecular weight of this compound is 181.03 g/mol nih.gov. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 179.97859 Da for the monoisotopic mass), which serves to confirm the compound's elemental formula (C₅H₉BrO₂) nih.govnih.govnih.gov. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak, which appears as two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
ESI-MS and LCMS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with Liquid Chromatography (LC) to form an LC-MS system americanlaboratory.com. This combination is invaluable for analyzing reaction mixtures containing polar, non-volatile derivatives of this compound mdpi.comresearchgate.netamericanlaboratory.comresearchgate.net. It allows for the separation of components in a mixture followed by their individual mass analysis.
HRMS: As mentioned, HRMS provides exact mass measurements, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions mdpi.comresearchgate.net. This high level of confidence is essential in the characterization of novel compounds.
FAB and LMMS: Fast Atom Bombardment (FAB) and Laser Microprobe Mass Spectrometry (LMMS) are other ionization techniques that can be applied, particularly for less volatile or more complex derivatives where other methods may be less effective.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, HPLC, GC-MS)
Chromatography is fundamental to both the analysis and purification of this compound and its reaction products.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a reaction libretexts.orgthieme.de. A small aliquot of the reaction mixture is spotted on a TLC plate, allowing for a quick visual assessment of the consumption of this compound and the formation of new products chemicalbook.com. It is also used to determine the optimal solvent system for purification by column chromatography chemicalbook.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of non-volatile derivatives of this compound and for isolating pure compounds from complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is the ideal method for purity assessment tcichemicals.com. The sample is vaporized and separated based on its boiling point and interactions with the chromatography column. The separated components then enter a mass spectrometer, which provides definitive identification based on their mass-to-charge ratio and fragmentation pattern.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. Since this compound is a liquid at room temperature, this technique is not applicable for its direct analysis sigmaaldrich.com. However, X-ray crystallography is an exceptionally powerful tool for the characterization of solid, crystalline derivatives synthesized from this compound. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of a molecule's structure and stereochemistry.
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods are employed to study the redox properties of molecules. This compound itself is not electrochemically active under typical conditions. However, this compound is frequently used as an alkylating agent to introduce a propyl acetate linker to redox-active molecules. Techniques such as Cyclic Voltammetry (CV) are then used to characterize these new derivatives rsc.org. CV can determine the oxidation and reduction potentials of the synthesized compound, providing information on its electronic properties and the stability of its different oxidation states researchgate.net.
Advanced Microscopy Techniques (e.g., SEM, AFM) for Material Characterization
Advanced microscopy techniques are not used to characterize the molecule of this compound but are essential for analyzing the morphology and surface properties of materials synthesized using it. For example, if this compound is used to functionalize a surface or as a component in the synthesis of a polymer or thin film, these methods become critical.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material, revealing details about its microstructure, texture, and porosity.
Atomic Force Microscopy (AFM): AFM can generate three-dimensional topographical maps of a surface at the nanoscale. It provides quantitative data on surface features, such as roughness and grain size, which are crucial for understanding the physical properties of the synthesized material.
Sustainability and Environmental Considerations in 3 Bromopropyl Acetate Chemistry
Development of Green Synthetic Routes for Bromopropyl Acetates
Traditional methods for synthesizing esters often rely on stoichiometric reagents and harsh conditions. The development of green synthetic routes focuses on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals. atiner.gr
One of the most promising green alternatives is the use of biocatalysis. Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions (ambient temperature and pressure) with high selectivity, which reduces the formation of byproducts. astrazeneca.com For instance, the enzymatic synthesis of esters like isopropyl acetate (B1210297) has been successfully demonstrated using immobilized lipases in organic solvents. nih.govnih.gov This approach avoids the need for strong acid catalysts and simplifies product purification. The use of biocatalysts, which are biodegradable and derived from renewable sources, aligns with the core tenets of sustainable chemistry. youtube.com
Another key principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. atiner.gr Research into the synthesis of similar esters explores solvent-free reaction conditions or the use of renewable feedstocks, which could potentially be adapted for bromopropyl acetate production. nih.gov For example, studies on the synthesis of benzyl (B1604629) acetate have investigated various solvent systems to improve conversion rates at ambient temperatures, providing a model for optimizing reaction conditions for other esters. rsc.org
The table below summarizes findings from a study on the enzymatic synthesis of a related compound, isopropyl acetate, highlighting the potential of biocatalytic routes.
Table 1: Parameters in Biocatalytic Synthesis of Isopropyl Acetate
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Enzyme | Immobilized Bacillus cereus Lipase (B570770) | Effective catalysis of esterification |
| Substrates | Isopropanol (100 mM) and Acetic Acid (75 mM) | Optimal molar ratio for synthesis |
| Solvent | n-Heptane | Favorable medium for the reaction |
| Temperature | 55°C | Optimal temperature for enzyme activity |
| Reaction Time | 9 hours | Time to achieve maximum ester production (66.0 mM) |
| Enhancement | Addition of molecular sieves | Increased ester synthesis to 73.0 mM by removing water byproduct |
Data derived from studies on the enzymatic synthesis of isopropyl acetate. nih.govresearchgate.netsemanticscholar.org
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve yields, and enhance selectivity, thereby minimizing waste and energy use. For the synthesis of bromopropyl acetates, moving from traditional homogeneous catalysts to more sustainable alternatives is a key research focus.
Heterogeneous Catalysis Conventional esterification often uses homogeneous acid catalysts like sulfuric acid. ceon.rsresearchgate.net While effective, these catalysts are corrosive and difficult to separate from the reaction mixture, leading to purification challenges and waste generation. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a significant advantage as they can be easily recovered by filtration and reused. nih.gov Materials such as ion-exchange resins, zeolites, metal oxides, and activated clays (B1170129) have been investigated as solid acid catalysts for various esterification reactions. nih.govmdpi.comuctm.edu For example, studies on the esterification of propanol (B110389) with ethanoic acid have demonstrated the utility of thermally activated clays as effective heterogeneous catalysts, providing an economical and recoverable option. uctm.edu Simple, recyclable zinc(II) salts have also proven effective for the solvent-free esterification of fatty acids, showcasing a process with high efficiency and low energy consumption. nih.gov
Biocatalysis As mentioned, enzymes are highly efficient and selective catalysts. The use of immobilized lipases for producing various acetate esters is well-documented. nih.govnih.govresearchgate.net Immobilization enhances the stability of the enzyme and allows for its reuse over multiple reaction cycles, making the process more economically viable. For example, immobilized Bacillus cereus lipase retained over 50% of its activity after six cycles in the synthesis of isopropyl acetate. nih.govnih.gov
Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is another technique that aligns with green chemistry principles. It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.com By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, an anionic reactant can be transported into the organic phase to react with an organic substrate. ijsrst.comcrdeepjournal.org This method can increase reaction rates, reduce the need for harsh organic solvents, and allow reactions to proceed under milder conditions. ijirset.combiomedres.us PTC is particularly relevant for nucleophilic substitution reactions and could be applied to the synthesis of 3-bromopropyl acetate, potentially improving yields and reducing cycle times. vestachem.com
The following table compares the conversion rates of propanoic acid using different catalysts, illustrating the impact of catalyst choice on reaction outcomes.
Table 2: Comparison of Catalytic Performance in Esterification of Propanoic Acid
| Catalyst Type | Catalyst Example | Key Advantages | Reported Conversion/Yield |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High reaction rate | Up to 96.9% yield of n-propyl propanoate achieved under optimized conditions. researchgate.net |
| Heterogeneous (Clay) | Thermally Activated Kaolinite Clay | Recoverable, reusable, economical | Achieved 58% conversion for propanol esterification. uctm.edu |
| Heterogeneous (Metal Salt) | Zinc Oxide (ZnO) | Recyclable, high efficiency, solvent-free conditions | High yields (over 84%) for fatty acid esterification after 4 hours. nih.gov |
| Biocatalyst (Enzyme) | Immobilized Lipase | High selectivity, mild conditions, biodegradable | Up to 97% conversion for isopropyl acetate synthesis. nih.gov |
Data compiled from studies on the synthesis of various propanoate and acetate esters. nih.govresearchgate.netuctm.edunih.gov
Solvent Selection and Process Intensification in Industrial Research
The industrial production of chemicals is undergoing a transformation driven by the need for sustainability. This includes a critical re-evaluation of solvents and the implementation of intensified processes that are smaller, safer, and more energy-efficient.
Process Intensification (PI) Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes compared to conventional ones. mdpi.com For esterification reactions, which are often equilibrium-limited, a key PI technique is reactive distillation (RD) . This process combines chemical reaction and product separation in a single unit. researchgate.net As the ester product is formed, it is continuously removed by distillation, which shifts the reaction equilibrium to favor higher conversion rates. mdpi.com Reactive distillation has been successfully applied to the production of ethyl acetate, resulting in significant reductions in capital costs and energy consumption. researchgate.netmdpi.com
Other PI strategies applicable to ester synthesis include the use of membrane reactors. Techniques like pervaporation use a membrane to selectively remove a byproduct, such as water, from the reaction mixture. nih.gov This continuous removal of water also shifts the equilibrium, leading to higher product yields under milder conditions. The integration of catalysis and separation into a single membrane system further enhances efficiency. nih.gov These advanced manufacturing methods hold promise for making the production of specialty esters like this compound more sustainable and economically competitive. mdpi.com
Future Perspectives and Emerging Research Avenues for 3 Bromopropyl Acetate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of 3-bromopropyl acetate (B1210297) are poised for significant enhancement through the adoption of flow chemistry and automated platforms. Continuous flow processing, where chemical reactions are run in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com For the synthesis of esters, flow chemistry has demonstrated the potential to create safer and more efficient manufacturing processes. sigmaaldrich.com The principles used for producing various acetate esters in continuous reactors, sometimes utilizing reactive distillation, could be adapted for the production of 3-bromopropyl acetate, potentially leading to higher yields and purity with reduced risk. chemicalbook.comresearchgate.net
Automated synthesis platforms, which combine robotics with real-time analytical feedback, can accelerate the exploration of reaction conditions for this compound. nih.govchemicalbook.com These systems allow for high-throughput screening of catalysts, solvents, and temperatures, enabling the rapid optimization of reactions. imp.kiev.uagoogle.com By integrating this compound into automated workflows, researchers can more efficiently investigate its utility in multi-step syntheses, rapidly generating libraries of new molecules for various research applications. nih.govcmu.edu This synergy between flow chemistry and automation promises to make the chemistry of this compound more reproducible, scalable, and accessible. nih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations
Beyond its classic role in nucleophilic substitution, future research will likely uncover novel reactivity patterns for this compound, particularly through advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. mdpi.commdpi.com Although typically applied to aryl and vinyl halides, the development of specialized ligands and reaction conditions could enable reactions like Suzuki, Heck, and Sonogashira couplings at the C-Br bond of this compound. mdpi.comnih.gov Success in this area would transform it from a simple linker into a versatile building block for constructing complex molecular architectures, including α-aryl carboxamides and other pharmaceutically relevant scaffolds. nih.gov
Furthermore, the fields of organocatalysis and biocatalysis present untapped potential. Chiral organocatalysts could be employed to achieve enantioselective transformations, potentially involving the activation of the ester group or reactions at the carbon adjacent to it. Biocatalysis, using enzymes, could offer highly selective methods for either the formation or transformation of the ester group under mild, environmentally friendly conditions, a concept already demonstrated for other flavor-active acetate esters. chemicalbook.com The development of new catalytic systems will be crucial for unlocking unprecedented transformations and expanding the synthetic utility of this compound.
Applications in Advanced Functional Materials and Nanotechnology
The unique bifunctional nature of this compound makes it a promising candidate for the synthesis of advanced functional materials and for applications in nanotechnology. A key emerging area is its use as a functional initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, an alkyl halide is used to initiate the growth of a polymer chain. sigmaaldrich.comcmu.edu By using this compound as the initiator, a polymer chain can be grown from the bromine site, leaving a terminal acetate group at the polymer's starting point (the α-end). cmu.edu This allows for the synthesis of well-defined polymers with an acetate functionality, which can be further modified or used to tune the material's properties.
This approach enables the creation of a wide range of functional polymers, including block copolymers with specific chemical and mechanical properties. cmu.educmu.edu These materials could find applications in areas such as drug delivery, coatings, and advanced composites. Furthermore, the principles of self-assembly and surface modification could be exploited. manchester.ac.ukmdpi.comnanografi.com For instance, polymers initiated with this compound could be grafted onto surfaces to alter their hydrophilicity or biocompatibility. In nanotechnology, the related compound 1,3-dibromopropane (B121459) has been used in the synthesis of imidazole-based nanoparticles, suggesting that this compound could serve as a valuable reagent for creating functionalized nanomaterials with tailored surface properties. imp.kiev.ua
Development of Derivatized Analogs for Targeted Research Applications
This compound serves as a versatile starting material for the synthesis of a wide array of derivatized analogs for targeted research, particularly in medicinal chemistry and materials science. Its two distinct functional groups—the reactive alkyl bromide and the ester—can be addressed sequentially to build molecular complexity.
The primary bromide is an excellent electrophile for alkylating various nucleophiles. This reactivity has been exploited to synthesize a range of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. For example, it can be used to alkylate nitrogen heterocycles like imidazoles and imides, or sulfur nucleophiles to create thioethers, which are key intermediates in the synthesis of compounds like substituted 1,2,4-triazoles. researchgate.netimp.kiev.uascispace.com A specific application includes its use in the synthesis of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate. chemicalbook.com The ester group can be retained during these transformations or subsequently hydrolyzed to reveal a primary alcohol, providing an additional site for modification. This dual functionality makes it a valuable bifunctional linker for connecting different molecular fragments.
| Precursor | Reactant | Resulting Compound/Scaffold | Reference |
|---|---|---|---|
| This compound | 2-Oxazolidinone | 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate | chemicalbook.com |
| Bromopropyl source | Imidazole (B134444) | 1-(3-Bromopropyl)-1H-imidazole | imp.kiev.ua |
| Bromopropyl source | Imide | N-(3-bromopropyl)-substituted imides | researchgate.net |
| (3-Bromopropyl)benzene | Substituted 1,2,4-triazole-3-thiol | Substituted 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles | scispace.com |
Computational Design and Prediction of New Reaction Pathways for Bromopropyl Compounds
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of molecules, offering a powerful avenue for exploring the future of this compound chemistry. Density Functional Theory (DFT) and other in silico methods can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of potential new transformations. mdpi.com
A relevant study on the pyrolysis of isopropyl bromoacetate (B1195939) using DFT, Transition State Theory (TST), and RRKM theory has already demonstrated the power of these methods to elucidate reaction pathways and determine the kinetic and thermodynamic favorability of different decomposition routes. uhasselt.be Similar computational approaches can be applied to this compound to explore a wide range of reactions. For example, modeling the nucleophilic substitution at the C-Br bond with various nucleophiles can help predict reaction rates and identify potential side reactions, such as elimination.
Furthermore, computational tools can accelerate the discovery of novel catalytic transformations. By modeling the interaction of this compound with palladium catalysts, researchers can screen potential ligands and conditions that might favor challenging cross-coupling reactions. researchgate.net These predictive models can guide experimental work, reducing the time and resources spent on trial-and-error synthesis and enabling the rational design of new, efficient reaction pathways for this compound and other related bromopropyl compounds. uhasselt.be
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromopropyl acetate, and how are reaction conditions optimized?
- Methodological Answer : this compound can be synthesized via the reaction of 1,3-propanediol with acetyl bromide under anhydrous conditions. Solvent selection significantly impacts yield: acetonitrile (33%) outperforms toluene (20%) due to polar solvent effects favoring C-alkylation . Post-reaction purification involves hydrolysis with ethanolic potassium hydroxide, yielding hydroxypropyl derivatives that cyclize into tautomers (e.g., 5a and 5b) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Gas chromatography (GC) using columns like SLB-5MS (5% phenyl methyl siloxane) is suitable for purity assessment, as demonstrated for structurally related brominated esters . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, particularly to confirm esterification and bromine substitution patterns .
Q. How can researchers mitigate common byproducts during synthesis?
- Methodological Answer : Byproducts such as unreacted acetyl bromide or over-alkylated derivatives are minimized by controlling stoichiometry (e.g., 1.5 equiv of 3-bromopropanol) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency . Column chromatography with gradients of hexanes/ethyl acetate (e.g., 9:1 to 6:1) effectively isolates the target compound .
Advanced Research Questions
Q. What mechanistic insights explain the solvent polarity effect on alkylation efficiency?
- Methodological Answer : Polar solvents like acetonitrile stabilize transition states in C-alkylation via dipole interactions, enhancing nucleophilic attack on this compound. In contrast, nonpolar solvents (e.g., toluene) favor competing pathways, reducing yields . Computational modeling (e.g., DFT) can further elucidate solvent-dependent transition states.
Q. How do tautomerization processes in hydrolysis products affect downstream applications?
- Methodological Answer : Hydrolysis of this compound derivatives (e.g., 3a) generates 2-(3'-hydroxypropyl)cyclohexanones, which cyclize into tautomers (e.g., 5a and 5c). Keto-enol tautomerism is confirmed via NMR monitoring of deuterated solvents and kinetic studies. Azeotropic dehydration with p-toluenesulfonic acid selectively isolates cyclized products .
Q. Can this compound serve as a precursor in organometallic cross-coupling reactions?
- Methodological Answer : Yes. The bromine moiety enables participation in Suzuki-Miyaura couplings. For example, Grignard reagents (e.g., Mg in THF) react with 2-(3-bromopropyl)-1,3-dioxolane derivatives under Rh(II) or Cu(I) catalysis to form functionalized alkenes or esters, as shown in analogous systems . Optimize ligand choice (e.g., dppe) to suppress β-hydride elimination .
Q. What catalytic systems enable ring-expansion reactions using this compound derivatives?
- Methodological Answer : Ag₂O in acetic acid catalyzes ring expansion of 2-(3-bromopropyl)tetrahydrofuran to form oxocan-5-yl acetate (56% yield). Mechanistic studies suggest oxonium ylide intermediates undergo [3+2] cycloreversion, with trapping by nucleophiles (e.g., MeOH) to stabilize products .
Data Contradictions & Validation
Q. How should researchers address discrepancies in alkylation yields reported across studies?
- Methodological Answer : Variability in yields (e.g., 20–33% for cyclohexanone alkylation ) may stem from trace moisture or oxygen. Replicate reactions under inert atmospheres (N₂/Ar) and validate via controlled experiments. Cross-reference with high-resolution MS to confirm product identity .
Q. What strategies validate the detection of tautomeric forms in hydrolysis products?
- Methodological Answer : Use dynamic NMR at variable temperatures to observe tautomeric equilibria. Compare experimental infrared (IR) spectra with computational predictions (e.g., B3LYP/6-31G*) to assign keto vs. enol forms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
